Bi-linderone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

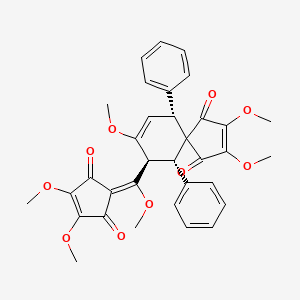

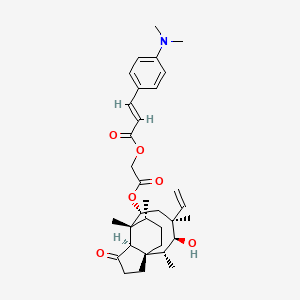

Bi-linderone is a highly modified dimer of methyl-linderone, isolated from the traditional Chinese medicinal plant Lindera aggregata . This compound features a unique spirocyclopentenedione-containing carbon skeleton and has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bi-linderone can be synthesized through various methods, including the Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . The preparation of the key precursor, methyllinderone, is a necessary step in these synthetic routes . The thermal isomerization of linderaspirone A into this compound has also been discovered, providing clues to the biosynthetic pathway for this compound .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources .

Analyse Des Réactions Chimiques

Types of Reactions: Bi-linderone undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dimethyl squarate, anhydrous tetrahydrofuran, and sodium methoxide . The reactions often require specific conditions such as low temperatures and anhydrous environments .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives and isomers, such as linderaspirone A and demethoxy-bi-linderone .

Applications De Recherche Scientifique

Bi-linderone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown significant anti-inflammatory and anti-neuroinflammatory activities in lipopolysaccharide-induced BV2 microglia and RAW264.7 macrophage cells . Additionally, this compound has demonstrated potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . Its activity against glucosamine-induced insulin resistance also highlights its potential in diabetes research .

Mécanisme D'action

The mechanism of action of bi-linderone involves its interaction with various molecular targets and pathways. It inhibits the production of prostaglandin E2, tumor necrosis factor-α, and interleukin-6, which are pro-inflammatory mediators . This compound also inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2, as well as the activation of nuclear factor κB . These actions contribute to its anti-inflammatory and anti-neuroinflammatory effects.

Comparaison Avec Des Composés Similaires

Bi-linderone is unique due to its spirocyclopentenedione-containing carbon skeleton. Similar compounds include linderaspirone A and demethoxy-bi-linderone, which also exhibit significant biological activities . Compared to these compounds, this compound has shown distinct anti-inflammatory and anti-neuroinflammatory properties, making it a valuable compound for further research .

Propriétés

Formule moléculaire |

C34H32O10 |

|---|---|

Poids moléculaire |

600.6 g/mol |

Nom IUPAC |

(6R,9R,10S)-9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione |

InChI |

InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3/t20-,22+,24-/m1/s1 |

Clé InChI |

LCIXMPUYUMOMIA-JCTONOIOSA-N |

SMILES isomérique |

COC1=C[C@@H](C2([C@@H]([C@H]1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |

SMILES canonique |

COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)

![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)